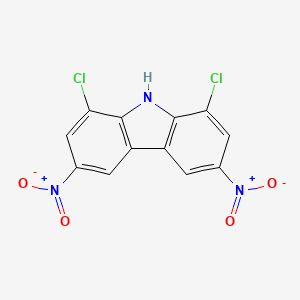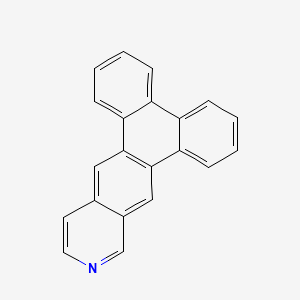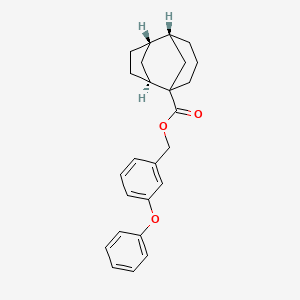![molecular formula C15H21ClO4 B14334616 1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one CAS No. 104450-74-0](/img/structure/B14334616.png)
1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one is a complex organic compound characterized by its unique structure, which includes a chlorinated hydroxypropoxy group and a propoxymethyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of the Intermediate: The initial step involves the reaction of 3-chloro-2-hydroxypropyl bromide with 4-hydroxybenzaldehyde to form an intermediate compound.
Formation of the Final Product: The intermediate is then reacted with propoxymethyl chloride under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ketone group may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[4-(2-Hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one: Similar structure but lacks the chlorine atom.
1-[4-(3-Chloro-2-hydroxypropoxy)-3-(methyl)phenyl]ethan-1-one: Similar structure but with a methyl group instead of a propoxymethyl group.
Uniqueness
1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one is unique due to the presence of both the chlorinated hydroxypropoxy group and the propoxymethyl group, which confer distinct chemical properties and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
| 104450-74-0 | |
Molekularformel |
C15H21ClO4 |
Molekulargewicht |
300.78 g/mol |
IUPAC-Name |
1-[4-(3-chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethanone |
InChI |
InChI=1S/C15H21ClO4/c1-3-6-19-9-13-7-12(11(2)17)4-5-15(13)20-10-14(18)8-16/h4-5,7,14,18H,3,6,8-10H2,1-2H3 |
InChI-Schlüssel |
UVDNQTYQWIATAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334537.png)

![N-[1-(5,6-Dimethoxy-1-benzothiophen-2-yl)ethylidene]hydroxylamine](/img/no-structure.png)







